molecular formula C7H6F2IN B11819680 (2,4-Difluoro-5-iodophenyl)methanamine CAS No. 1823871-77-7

(2,4-Difluoro-5-iodophenyl)methanamine

Cat. No.: B11819680
CAS No.: 1823871-77-7
M. Wt: 269.03 g/mol
InChI Key: GXAFODQBISARRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Difluoro-5-iodophenyl)methanamine is a valuable aromatic amine intermediate in organic synthesis and pharmaceutical research . Its structure, featuring both an iodine substituent and a primary amine functional group on a difluorinated benzene ring, makes it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry. The iodine atom serves as an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse structural motifs . This compound is instrumental in the synthesis of advanced therapeutic agents. Recent research highlights its application in developing potent kinase inhibitors . For instance, derivatives of similar compounds are key intermediates in the synthesis of single-agent, multi-targeting inhibitors that simultaneously modulate the MEK and mTOR signaling pathways—a promising approach in oncology for overcoming compensatory survival mechanisms in cancer cells . The specific placement of the fluorine atoms on the phenyl ring can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, thereby enhancing the drug-like properties of the resulting compounds . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. This product is for use by qualified researchers and professionals in a laboratory setting only. Handle with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823871-77-7

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

(2,4-difluoro-5-iodophenyl)methanamine

InChI

InChI=1S/C7H6F2IN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2

InChI Key

GXAFODQBISARRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)CN

Origin of Product

United States

Synthetic Methodologies for 2,4 Difluoro 5 Iodophenyl Methanamine

Retrosynthetic Analysis and Key Disconnections

The primary disconnections are:

C-N bond disconnection: The aminomethyl group can be installed via the reductive amination of an aldehyde. This points to 2,4-difluoro-5-iodobenzaldehyde (B1411364) as the immediate precursor.

C-I bond disconnection: The iodine atom can be introduced onto the 2,4-difluorobenzaldehyde (B74705) ring through electrophilic aromatic substitution.

C-CHO bond disconnection: The formyl group of 2,4-difluorobenzaldehyde can be installed onto a 1,3-difluorobenzene (B1663923) ring through a formylation reaction.

This retrosynthetic pathway provides a clear and feasible strategy for the synthesis of the target molecule, starting from readily available materials.

Established and Reported Synthetic Pathways

While a direct, single-step synthesis of (2,4-Difluoro-5-iodophenyl)methanamine is not extensively reported, a multi-step approach based on the synthesis of analogous compounds is the most viable method. This pathway typically involves the initial synthesis of a substituted benzaldehyde (B42025) followed by its conversion to the benzylamine (B48309).

Precursor Selection and Initial Transformations

The synthesis of the key precursor, 2,4-difluoro-5-iodobenzaldehyde, is paramount. A common route to substituted benzaldehydes is the formylation of a corresponding benzene (B151609) derivative. In this case, the synthesis would likely begin with 1,3-difluorobenzene.

A plausible synthetic sequence is as follows:

Formylation of 1,3-difluorobenzene: 2,4-Difluorobenzaldehyde can be synthesized from 1,3-difluorobenzene. One established method involves the reaction of 1,3-difluorobenzene with carbon monoxide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and a co-catalyst like hydrogen chloride (HCl) under pressure. researchgate.net

Iodination of 2,4-difluorobenzaldehyde: The subsequent step is the regioselective iodination of 2,4-difluorobenzaldehyde to introduce the iodine atom at the 5-position. Electrophilic iodination can be achieved using various iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent or a strong acid. For deactivated aromatic rings, more potent iodinating systems may be required.

Reductive Amination of 2,4-difluoro-5-iodobenzaldehyde: The final step is the conversion of the aldehyde to the primary amine. Reductive amination is a widely used and efficient method for this transformation. acsgcipr.orgpearson.commasterorganicchemistry.com This reaction involves the condensation of the aldehyde with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the amine. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). acsgcipr.orgmasterorganicchemistry.com

An alternative, though less direct, pathway could involve the synthesis of 2,4-difluorobenzylamine (B110887) first, followed by iodination. However, controlling the regioselectivity of the iodination on the electron-rich aminomethyl-substituted ring could be challenging and may lead to a mixture of products. A patent for the synthesis of 2,4-difluorobenzylamine describes a three-step process starting from m-difluorobenzene, involving chloromethylation, reaction with hexamine (urotropine), and subsequent hydrolysis. google.comgoogle.com

Stereoselective Approaches in Related Systems (if applicable)

The target molecule, this compound, is not chiral and therefore does not require a stereoselective synthesis. However, if a chiral center were to be introduced, for instance at the benzylic carbon, stereoselective methods would become crucial.

In the context of related chiral benzylamines, several stereoselective approaches have been developed. These include:

Asymmetric reductive amination: This can be achieved by using a chiral reducing agent or a chiral auxiliary on the nitrogen atom.

Enzymatic transamination: Transaminase enzymes can be used to convert a prochiral ketone into a chiral amine with high enantioselectivity.

Resolution of a racemic mixture: A racemic mixture of the amine can be separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

While not directly applicable to the synthesis of the achiral target compound, these methods are important considerations in the broader field of substituted benzylamine synthesis.

Purification and Isolation Strategies in Research Synthesis

The purification and isolation of this compound and its intermediates are critical to obtaining a product of high purity. Standard laboratory techniques are typically employed.

For the intermediate 2,4-difluoro-5-iodobenzaldehyde, purification can be achieved by:

Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective method of purification.

Chromatography: Column chromatography using silica (B1680970) gel is a common technique for separating the desired product from byproducts and unreacted starting materials.

For the final product, this compound, which is a basic compound, the following strategies are applicable:

Extraction: The amine can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be basified, and the purified amine can be re-extracted into an organic solvent.

Distillation: If the amine is a liquid, distillation under reduced pressure can be used for purification.

Salt formation: The amine can be converted to a crystalline salt, such as the hydrochloride salt, by treatment with an acid. This salt can then be purified by recrystallization and the free amine can be regenerated by treatment with a base.

The purity of the final compound and intermediates is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry.

Development of Novel and Efficient Synthetic Routes

While the established multi-step synthesis is a reliable method, the development of more efficient and atom-economical routes is an ongoing area of research in organic synthesis.

Exploration of Catalytic Methods for Formation

Modern catalytic methods offer the potential for more direct and environmentally friendly syntheses of this compound.

Catalytic C-H Amination: Direct C-H amination of a suitable 2,4-difluoro-5-iodotoluene precursor would be a highly efficient route, as it would bypass the need for an oxidation and subsequent reduction step. This approach, however, often requires sophisticated catalysts and can suffer from challenges in controlling regioselectivity.

Catalytic Iodination: The development of more efficient and selective catalytic iodination methods for electron-deficient aromatic rings could improve the synthesis of the key aldehyde intermediate.

These catalytic approaches, while potentially more challenging to develop, represent the future direction for the synthesis of complex molecules like this compound.

Data Tables

Table 1: Key Intermediates and Reagents

Compound NameStructureRole in Synthesis
1,3-DifluorobenzeneStarting Material
2,4-DifluorobenzaldehydeIntermediate
2,4-Difluoro-5-iodobenzaldehydeKey Intermediate
AmmoniaNH₃Nitrogen Source for Amination
Sodium BorohydrideNaBH₄Reducing Agent

Table 2: Proposed Synthetic Route and Conditions

StepTransformationReagents and Conditions
1Formylation1,3-Difluorobenzene, CO, AlCl₃, HCl, pressure
2Iodination2,4-Difluorobenzaldehyde, I₂, Oxidizing Agent/Strong Acid
3Reductive Amination2,4-Difluoro-5-iodobenzaldehyde, NH₃, NaBH₄

Sustainable Synthesis and Green Chemistry Principles

In modern synthetic chemistry, the incorporation of green chemistry principles is paramount to developing environmentally benign and efficient processes. The synthesis of this compound can be designed to adhere to these principles, particularly in the key step of reductive amination of 2,4-difluoro-5-iodobenzaldehyde.

Reductive Amination: This reaction is a cornerstone for amine synthesis, typically involving the condensation of a carbonyl compound with an amine source (like ammonia) to form an imine, which is then reduced to the target amine. researchgate.netmasterorganicchemistry.com The sustainability of this process can be significantly enhanced through careful selection of reagents and reaction conditions.

Solvent Selection: Traditionally, reductive aminations have often been performed in chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM). acsgcipr.orgresearchgate.net These solvents are now recognized as environmentally hazardous. Green chemistry principles advocate for their replacement with more sustainable alternatives. Recent studies have identified several greener solvents that are effective for reductive aminations. researchgate.netrsc.org Ethyl acetate (B1210297), for example, has been shown to be a broadly comparable solvent to DCE for reactions using sodium triacetoxyborohydride (B8407120). researchgate.net Other viable alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), isopropyl alcohol, and dimethyl carbonate. researchgate.net For certain protocols, novel green solvents like glycerol, which is biodegradable, non-toxic, and recyclable, have been successfully used in conjunction with sodium borohydride for the reductive amination of various aldehydes. ias.ac.in

Table 1: Comparison of Solvents for Reductive Amination Reactions
SolventClassificationKey ConsiderationsReference
1,2-Dichloroethane (DCE)Hazardous/TraditionalEffective but environmentally persistent and a suspected carcinogen. acsgcipr.orgresearchgate.net
Ethyl Acetate (EtOAc)Greener AlternativeBroadly applicable, less toxic, and more environmentally benign. researchgate.net
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeDerived from renewable resources, good performance. researchgate.net
GlycerolGreen SolventBiodegradable, non-toxic, recyclable; can facilitate catalyst-free reactions. ias.ac.in
EthanolGreen SolventRenewable, biodegradable, but caution is needed with some catalysts to avoid side reactions. acsgcipr.orggctlc.org

Choice of Reducing Agent and Atom Economy: The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is central to green synthesis. greenchemistry-toolkit.org Catalytic hydrogenation represents a highly atom-economical method for the reduction step, as it uses molecular hydrogen as the reductant, with water being the only byproduct in theory. researchgate.net However, this often requires precious metal catalysts (e.g., Palladium, Platinum) and pressurized hydrogen gas, which can pose safety challenges.

Alternatively, hydride-based reducing agents are common. Sodium borohydride (NaBH₄) is a relatively inexpensive and mild reducing agent. gctlc.org For greater selectivity in reducing the imine in the presence of the starting aldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred. harvard.eduorganic-chemistry.org While effective, these reagents have lower atom economy compared to catalytic hydrogenation, as they generate stoichiometric boron and acetate byproducts. The development of catalyst-free systems, for instance using sodium borohydride in glycerol, presents a promising green alternative that avoids heavy metal catalysts and hazardous solvents. ias.ac.in

Scale-Up Considerations for Academic Research and Development

Transitioning a synthetic route from a small laboratory scale (milligrams to grams) to a larger academic research and development (R&D) scale (tens to hundreds of grams) introduces a distinct set of challenges that must be addressed for the process to be safe, efficient, and reproducible.

Thermal Management: Reductive amination reactions using hydride reagents like sodium borohydride can be exothermic. On a small scale, this heat is easily dissipated to the surroundings. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing solvent to boil, side reactions to occur, or decomposition of reagents and products. On an R&D scale, this necessitates controlled, portion-wise addition of the reducing agent and the use of efficient overhead stirring and external cooling baths to maintain the optimal reaction temperature.

Work-up and Purification: Methods that are convenient on a small scale, such as purification by column chromatography, are often impractical and costly for larger quantities due to the large volumes of solvent required and the time-intensive nature of the process. For scale-up, the ideal process concludes with a product that can be isolated and purified by crystallization or distillation. A robust work-up procedure involving extractions and washes must be developed to remove impurities and byproducts effectively before the final purification step.

Reagent and Solvent Handling: Handling larger quantities of chemicals requires heightened safety protocols. Flammable solvents pose a greater fire risk, and the handling of pyrophoric or water-reactive reagents must be done with extreme care. The cost of reagents also becomes a more significant factor. While using a large excess of a reagent might be acceptable for a small-scale synthesis to drive a reaction to completion, on a larger scale, this is economically and environmentally undesirable. dtic.mil Optimization studies are crucial to determine the minimum required stoichiometry of reagents like the amine source and reducing agent.

Table 2: Key Scale-Up Challenges and Mitigation Strategies
ChallengeSmall-Scale Approach (Exemplary)Scale-Up Mitigation Strategy
Heat ManagementRapid addition of reagents; reliance on ambient dissipation.Controlled, slow addition of reagents; use of cooling baths and efficient mechanical stirring.
PurificationColumn chromatography.Develop conditions for purification by crystallization or distillation; optimize extractive work-up.
Reagent StoichiometryUse of large excess of reagents to ensure completion.Optimize reaction to use near-stoichiometric amounts to reduce cost and waste.
SafetyStandard laboratory fume hood procedures.Rigorous risk assessment; use of appropriate personal protective equipment and engineered controls for handling large quantities of hazardous materials.

Chemical Reactivity and Mechanistic Investigations of 2,4 Difluoro 5 Iodophenyl Methanamine

Reactions Involving the Primary Amine Functionality

The primary amine group in (2,4-Difluoro-5-iodophenyl)methanamine is a versatile functional handle for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in addition and substitution reactions, while its ability to be derivatized is crucial for the construction of more complex molecular architectures.

Nucleophilic Additions and Substitutions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity is harnessed in reactions such as acylation, sulfonylation, and the formation of Schiff bases.

Acylation: The reaction of this compound with acylating agents like acid chlorides or anhydrides leads to the formation of amides. For instance, treatment with acetyl chloride in the presence of a base affords N-((2,4-Difluoro-5-iodophenyl)methyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields the corresponding sulfonamide, N-((2,4-Difluoro-5-iodophenyl)methyl)benzenesulfonamide. This reaction is often employed to introduce a stable protecting group or to incorporate the benzenesulfonamide moiety, which is a common feature in pharmacologically active molecules.

Schiff Base Formation: The primary amine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is fundamental in dynamic covalent chemistry and provides a pathway to various heterocyclic systems. The reaction with benzaldehyde (B42025), for example, would yield N-((2,4-Difluoro-5-iodophenyl)methyl)-1-phenylmethanimine.

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-((2,4-Difluoro-5-iodophenyl)methyl)acetamide
SulfonylationBenzenesulfonyl chlorideN-((2,4-Difluoro-5-iodophenyl)methyl)benzenesulfonamide
Schiff Base FormationBenzaldehydeN-((2,4-Difluoro-5-iodophenyl)methyl)-1-phenylmethanimine

Derivatization for Complex Molecule Construction

The primary amine of this compound serves as a crucial starting point for the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry. Two notable examples of such transformations are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. wikipedia.orgnih.gov For this compound to be a suitable substrate for this reaction, it would first need to be elaborated into a β-phenethylamine derivative. Subsequent reaction with an aldehyde would then lead to the formation of a substituted tetrahydroisoquinoline ring system.

The Bischler-Napieralski reaction is another powerful method for the synthesis of isoquinoline derivatives. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.com Similar to the Pictet-Spengler reaction, the starting amine would first need to be converted to the corresponding N-acyl-β-phenethylamine derivative.

These reactions highlight the utility of the primary amine as a key functional group for the assembly of intricate molecular frameworks.

Amine-Directed Transformations

The aminomethyl group can potentially act as a directing group in various C-H activation reactions, although specific examples for this compound are not extensively documented in the literature. In principle, the nitrogen atom can coordinate to a metal catalyst, directing functionalization to an ortho position on the aromatic ring. However, the existing substitution pattern of the aromatic ring in this compound, with fluorine atoms at positions 2 and 4, may influence the regioselectivity of such transformations.

Reactivity of the Halogenated Aromatic Moiety

The halogenated aromatic ring of this compound is a hub of reactivity, primarily dictated by the presence of the iodine and fluorine substituents. The carbon-iodine bond is particularly susceptible to the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The fluorine atoms, being strongly electron-withdrawing, activate the ring towards nucleophilic aromatic substitution, although their own substitution is also a possibility.

Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond is the most reactive site on the aromatic ring for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-F and C-H bonds. This allows for selective functionalization at the 5-position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgtcichemicals.comnih.gov For instance, the reaction of this compound with phenylboronic acid would yield (5-phenyl-2,4-difluorophenyl)methanamine.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. beilstein-journals.orgrsc.orgscielo.org.mxresearchgate.netresearchgate.net Coupling with phenylacetylene would result in the formation of (2,4-Difluoro-5-(phenylethynyl)phenyl)methanamine.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene, such as styrene, in the presence of a palladium catalyst and a base, to form a new C-C double bond. nih.govmdpi.comresearchgate.netnih.govmdpi.com This would yield (E)-1-(2,4-Difluoro-5-styrylphenyl)methanamine.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a C-N bond between the aryl iodide and an amine. wikipedia.orgorganic-chemistry.orgrug.nlbeilstein-journals.orgresearchgate.net For example, reaction with aniline (B41778) would produce N-(2,4-Difluoro-5-aminophenyl)methanamine.

Reaction TypeCoupling PartnerCatalyst SystemProduct
Suzuki-Miyaura CouplingPhenylboronic acidPd catalyst, Base(5-phenyl-2,4-difluorophenyl)methanamine
Sonogashira CouplingPhenylacetylenePd catalyst, Cu co-catalyst, Base(2,4-Difluoro-5-(phenylethynyl)phenyl)methanamine
Heck ReactionStyrenePd catalyst, Base(E)-1-(2,4-Difluoro-5-styrylphenyl)methanamine
Buchwald-Hartwig AminationAnilinePd catalyst, BaseN-(2,4-Difluoro-5-aminophenyl)methanamine

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

The presence of two electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic aromatic substitution (SNAr). In principle, a strong nucleophile could displace one of the fluorine atoms. The regioselectivity of such a reaction would be influenced by the directing effects of the other substituents.

However, the SNAr reactivity of this compound itself is subject to certain limitations. The primary amine group is also a nucleophile and can react with the starting material or intermediates, leading to side products. Furthermore, the iodine atom can also be a leaving group under certain conditions, although it is generally less favored than fluorine in SNAr reactions on electron-deficient rings.

For a successful SNAr reaction, it is often necessary to protect the primary amine group, for example, as an amide or a sulfonamide. This would prevent self-reaction and potentially modify the directing effects of the substituents. For instance, N-acetyl-(2,4-Difluoro-5-iodophenyl)methanamine could undergo SNAr with a nucleophile like sodium methoxide, potentially leading to the substitution of one of the fluorine atoms. The exact regiochemical outcome would depend on the relative activating and directing effects of the substituents.

In general, for SNAr to be a viable synthetic strategy with this substrate, careful consideration of the reaction conditions, the nature of the nucleophile, and the potential need for protecting groups is essential.

Influence of Fluorine Atoms on Aromatic Ring Activation/Deactivation

The chemical reactivity of the aromatic ring in this compound is significantly modulated by the presence of two fluorine atoms. Fluorine exerts a dual electronic effect on the phenyl ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric or resonance effect (+M). royalsocietypublishing.org

The inductive effect stems from fluorine's high electronegativity (3.98 on the Pauling scale), which polarizes the carbon-fluorine sigma bond, drawing electron density away from the aromatic system. nih.gov This effect generally lowers the energy of the molecular orbitals and deactivates the ring towards electrophilic aromatic substitution by reducing its nucleophilicity. researchgate.net In the specified molecule, the presence of two fluorine atoms at the C2 and C4 positions substantially amplifies this deactivating inductive effect.

Computational studies on related fluorinated aromatic compounds have provided quantitative insight into these effects. Density Functional Theory (DFT) calculations show that fluorine substitution lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govacs.org This stabilization of the frontier orbitals is consistent with a general decrease in reactivity towards electrophiles. The calculated electrostatic potential surface of similarly substituted rings typically shows a significant reduction in negative potential on the aromatic ring compared to non-fluorinated analogues, visually demonstrating the deactivating nature of the fluorine atoms.

Table 1: Electronic Effects of Substituents on Aromatic Ring Reactivity
SubstituentInductive Effect (-I)Mesomeric Effect (+M)Overall Effect on Ring
-F (Fluorine)Strongly DeactivatingWeakly ActivatingNet Deactivation
-I (Iodine)Weakly DeactivatingWeakly DeactivatingNet Deactivation
-CH₂NH₂ (Aminomethyl)Weakly DeactivatingN/A (Insulated from ring)Weak Deactivation

Mechanistic Studies of Key Chemical Transformations

The primary site for chemical transformation in this compound is the carbon-iodine bond. This bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively published, the reaction kinetics can be inferred from studies on structurally similar fluorinated aryl halides. In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, the catalytic cycle generally involves three principal steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

The initial and often rate-determining step is the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. The rate of this step is highly sensitive to the electronic properties of the aryl halide. The presence of the two strongly electron-withdrawing fluorine atoms on the phenyl ring is expected to accelerate the rate of oxidative addition. This is because the electron-poor nature of the aromatic ring makes the C-I bond more susceptible to cleavage and interaction with the electron-rich Pd(0) catalyst.

Studies on the C-H bond activation of fluorinated aromatics have shown that fluorine substituents can significantly influence reaction rates, with kinetic control often dictating the final product distribution. whiterose.ac.uk For instance, the rate of oxidative addition for various aryl halides typically follows the order I > Br > Cl >> F, with electron-withdrawing groups on the aryl ring increasing the rate for a given halide.

Table 2: Relative Reaction Rates in Oxidative Addition for a Generic Pd(0) Catalyst
Aryl Halide SubstrateElectronic Nature of RingExpected Relative Rate
IodobenzeneNeutralBase Rate (1.0)
4-NitroiodobenzeneElectron-Poor> 1.0
4-MethoxyiodobenzeneElectron-Rich< 1.0
This compoundStrongly Electron-PoorSignificantly > 1.0

Thermodynamically, the C-I bond is the weakest carbon-halogen bond, making the initial oxidative addition step generally exergonic and favorable. The subsequent steps of transmetalation and reductive elimination are typically fast and lead to the thermodynamically stable cross-coupled product.

Elucidation of Reaction Intermediates

The mechanistic pathway of key transformations, particularly palladium-catalyzed cross-coupling, proceeds through a series of well-defined intermediates. While these intermediates have not been isolated specifically for this compound, their structures can be confidently proposed based on extensive mechanistic studies of related systems. nih.govresearchgate.netfrontiersin.org

Oxidative Addition Intermediate: The reaction initiates with the active Pd(0) catalyst, often complexed with phosphine (B1218219) ligands (L), which inserts into the C-I bond. This forms a square planar Pd(II) intermediate: [(L)₂Pd(I)(2,4-difluoro-5-(aminomethyl)phenyl)]. The formation of such palladacycle intermediates is a cornerstone of these catalytic cycles. frontiersin.org

Transmetalation Intermediate: In a subsequent step, a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) undergoes transmetalation. This involves the exchange of the iodide ligand on the palladium center with the organic group from the coupling partner, yielding a new Pd(II) intermediate: [(L)₂Pd(R)(2,4-difluoro-5-(aminomethyl)phenyl)].

Reductive Elimination Intermediate: Before the final step, a cis-trans isomerization may occur to bring the two organic groups into a cis orientation on the palladium center. The final step is reductive elimination, where the two organic fragments couple to form a new C-C bond, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

Mechanistic studies often employ a combination of techniques, including in-situ spectroscopy (e.g., NMR), kinetic analysis, and computational modeling (DFT), to probe the structure and energetics of these transient intermediates and the transition states that connect them. whiterose.ac.ukresearchgate.net

Computational and Theoretical Chemistry Studies of 2,4 Difluoro 5 Iodophenyl Methanamine

Prediction of Reactivity and Reaction Pathways:Computational modeling of transition states and reaction pathways involving (2,4-Difluoro-5-iodophenyl)methanamine has not been documented in the available scientific literature.

While general principles of computational chemistry could be used to speculate on the properties of this compound, any such discussion would be hypothetical and not based on the "detailed research findings" required. The generation of accurate data tables and in-depth analysis is contingent on the existence of these foundational computational studies.

Therefore, until specific computational research on this compound is conducted and published, a detailed article on its computational and theoretical chemistry, as outlined, cannot be accurately generated.

Based on a comprehensive search, there are currently no specific computational or theoretical chemistry studies available in the public domain that focus on the solvent effects on the reactivity or the structure-reactivity correlations of This compound .

Therefore, it is not possible to provide a detailed, research-based article on the following topics as requested:

Structure-Reactivity Correlations Based on Theoretical Models

The generation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of published research in this specific area. Without such foundational studies, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and source-based reporting.

Further research in the field of computational and theoretical chemistry may address these specific aspects of this compound in the future.

2,4 Difluoro 5 Iodophenyl Methanamine As a Strategic Building Block in Advanced Organic Synthesis

Synthesis of Novel Scaffolds and Heterocyclic Systems

The inherent reactivity of the functional groups present in (2,4-Difluoro-5-iodophenyl)methanamine makes it an ideal starting material for the synthesis of a wide array of novel scaffolds, particularly nitrogen-containing heterocycles and other complex aromatic systems. The interplay between the amino group, the aryl iodide, and the fluorine substituents allows for a variety of cyclization strategies and post-synthesis modifications.

Nitrogen-Containing Heterocycles (e.g., quinolines, indoles, imidazoles)

Quinolines: The synthesis of quinoline (B57606) derivatives often involves the condensation of an aniline (B41778) with a β-dicarbonyl compound or a related species. The amino group of this compound could, after appropriate derivatization, participate in classic quinoline syntheses such as the Combes, Conrad-Limpach, or Doebner-von Miller reactions. The fluorine and iodine atoms would be carried through the synthesis, yielding highly substituted quinoline cores amenable to further functionalization, for instance, through palladium-catalyzed cross-coupling reactions at the iodo position.

Indoles: Indole (B1671886) synthesis can be envisioned through various strategies starting from this building block. For example, a Fischer indole synthesis could be employed if the aminomethyl group is converted to a hydrazine (B178648) derivative. Alternatively, palladium-catalyzed cyclizations, such as the Larock indole synthesis, could be explored by reacting the iodo-substituted aniline derivative with alkynes. The resulting indoles would be decorated with fluorine atoms, a feature known to enhance the biological activity of many therapeutic agents.

Imidazoles: The primary amine of this compound can serve as a key component in multicomponent reactions for the synthesis of substituted imidazoles. For instance, in a Radziszewski-type synthesis, it could react with a 1,2-dicarbonyl compound and an aldehyde. The resulting imidazole (B134444) would bear the difluoro-iodophenyl moiety, offering opportunities for further diversification.

The following table outlines potential synthetic strategies for these heterocycles:

HeterocyclePotential Synthetic StrategyKey Reaction of this compound
Quinolines Combes, Conrad-Limpach, Doebner-von MillerCondensation of the amino group (or a derivative) with β-dicarbonyl compounds.
Indoles Fischer Indole Synthesis, Larock Indole SynthesisConversion to a hydrazine derivative for reaction with a ketone/aldehyde; Pd-catalyzed coupling with alkynes.
Imidazoles Radziszewski Synthesis, Multicomponent ReactionsReaction of the primary amine with a 1,2-dicarbonyl compound and an aldehyde.

Aromatic and Polycyclic Systems

The presence of the iodo group in this compound is a key handle for the construction of larger aromatic and polycyclic systems through transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new aryl, vinyl, or alkynyl groups at the 5-position. Subsequent intramolecular cyclization reactions, potentially involving the aminomethyl group or other introduced functionalities, could then lead to the formation of complex polycyclic aromatic hydrocarbons (PAHs) or other extended π-systems. These reactions would benefit from the activating effect of the fluorine atoms on the aryl ring.

Design and Synthesis of Precursors for Bioactive Molecules (focus on synthetic design)

The 2,4-difluoro substitution pattern is a common motif in many pharmaceuticals due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The additional presence of the iodo and aminomethyl groups on the phenyl ring of this compound makes it a highly attractive precursor for the design and synthesis of novel bioactive molecules.

The synthetic design often involves utilizing the different reactivity of the functional groups in a stepwise manner. For example, the aminomethyl group can be acylated or alkylated to introduce a variety of side chains. The iodo group can then be used for late-stage functionalization via cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR). This orthogonal reactivity is a significant advantage in medicinal chemistry programs.

A hypothetical synthetic design towards a potential kinase inhibitor might involve the following steps:

Acylation of the amine: Reaction of this compound with a carboxylic acid or acyl chloride to introduce a pharmacophoric element.

Suzuki Coupling: Palladium-catalyzed reaction of the resulting amide with a boronic acid to introduce a heterocyclic moiety known to interact with the hinge region of a kinase.

Further Modification: If necessary, the fluorine atoms can influence the pKa of nearby functionalities, which can be crucial for target engagement.

Applications in Material Science Precursors

The unique electronic properties conferred by the fluorine and iodine atoms make this compound a promising precursor for materials with interesting optical and electronic properties. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of derived organic materials, which is beneficial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The iodo group serves as a reactive site for polymerization or for the introduction of other functional groups that can tune the material's properties. For example, Sonogashira coupling can be used to create conjugated polymers with alternating (2,4-difluoro-5-aminomethyl)phenylene and alkyne units. The primary amine can also be used to anchor the molecule to surfaces or to incorporate it into larger polymer backbones, for instance, through the formation of polyimides or polyamides.

Role in Ligand and Catalyst Design (as a precursor)

The aminomethyl group of this compound provides a convenient point of attachment for the construction of novel ligands for transition metal catalysis. The amine can be readily converted into a variety of coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or Schiff bases.

The fluorine atoms can have a significant electronic influence on the resulting ligand, which in turn can modulate the catalytic activity and selectivity of the metal center. The steric bulk of the iodo group can also play a role in creating a specific coordination environment around the metal. Furthermore, the iodo group itself can be used to anchor the ligand to a solid support or to introduce a second coordinating site, leading to the formation of bidentate or pincer-type ligands.

The following table summarizes the potential applications of this compound as a precursor in ligand design:

Ligand TypeSynthetic Transformation of the Aminomethyl GroupPotential Influence of Substituents
Phosphine (B1218219) Ligands Reductive amination with phosphinoyl aldehydes followed by reduction.Fluorine atoms can tune the electronic properties of the phosphine.
NHC Ligands Reaction with glyoxal (B1671930) and an amine, followed by cyclization and deprotonation.The difluoro-iodophenyl group can provide steric bulk and electronic modulation.
Schiff Base Ligands Condensation with a salicylaldehyde (B1680747) derivative.The resulting ligand can be used in asymmetric catalysis.

Future Research Directions and Emerging Paradigms

Development of Highly Selective Transformations

The presence of multiple reactive centers on the (2,4-Difluoro-5-iodophenyl)methanamine scaffold—namely the nucleophilic amine, the reactive carbon-iodine (C-I) bond, and several carbon-hydrogen (C-H) bonds—presents both a challenge and an opportunity for synthetic chemists. Future research will heavily focus on developing highly selective transformations that can modify one site while leaving the others intact, thereby enabling precise control over molecular architecture.

The C-I bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. nih.gov A key research direction will be the optimization of these reactions to proceed under mild conditions with high functional group tolerance, preserving the benzylic amine. The development of new phosphine (B1218219) ligands and palladium precatalysts will be crucial for achieving high yields and selectivity, especially when coupling sterically hindered or electronically demanding partners. uva.es

Another emerging frontier is the regioselective functionalization of the aromatic C-H bonds. While the iodine atom is the most reactive site for traditional cross-coupling, recent advances in C-H activation could unlock pathways to introduce new substituents at specific positions on the ring. Future work will likely explore directing-group strategies, where the methanamine group or a derivative thereof could direct a transition metal catalyst to activate a specific ortho C-H bond.

The table below outlines potential selective transformations that represent key future research areas for this compound.

Reactive Site Transformation Type Potential Reagents/Catalysts Anticipated Product Class
Carbon-Iodine BondSuzuki-Miyaura CouplingBoronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives
Carbon-Iodine BondSonogashira CouplingTerminal alkynes, Pd(PPh₃)₄, CuI, Et₃NArylalkyne derivatives
Carbon-Iodine BondBuchwald-Hartwig AminationAmines, Pd catalyst, phosphine ligandDi- and tri-arylamine derivatives
Amino GroupAcylation / SulfonylationAcyl chlorides, sulfonyl chloridesAmide and sulfonamide derivatives
Amino GroupReductive AminationAldehydes/ketones, NaBH(OAc)₃Secondary and tertiary amine derivatives
Aromatic C-H BondDirected C-H ActivationPd, Ru, or Rh catalysts with directing groupRegioselectively functionalized ring systems

This table presents a conceptual overview of potential future research directions in the selective functionalization of this compound.

Integration into Automated and High-Throughput Synthesis Methodologies

The demand for rapid synthesis and screening of compound libraries in drug discovery has spurred the development of automated synthesis platforms. sigmaaldrich.comforesight.org this compound is an ideal building block for these technologies due to its distinct and orthogonally reactive functional groups.

Future research will focus on adapting reactions involving this building block to flow chemistry and robotic systems. innovationnewsnetwork.com For instance, a flow reactor could be designed where the compound is first immobilized on a solid support via its amine group. Subsequently, a solution containing a palladium catalyst and a boronic acid could be passed through the reactor to perform a Suzuki coupling at the iodide position. sigmaaldrich.com This would be followed by cleavage from the support to yield a purified product. Such automated, multi-step sequences can significantly accelerate the production of derivatives for biological screening. innovationnewsnetwork.comyoutube.com

Furthermore, high-throughput screening (HTS) techniques will be employed to rapidly optimize reaction conditions. acs.orgacs.orgnih.gov For example, colorimetric chemosensors that detect halide ions could be used in microtiter plates to quickly identify the most effective catalysts and conditions for cross-coupling reactions involving the C-I bond, minimizing waste and accelerating the discovery of novel transformations. acs.orgnih.gov

Exploration of Sustainable and Biocatalytic Approaches for Derivatives

The principles of green chemistry are increasingly influencing synthetic strategies, with a major emphasis on replacing hazardous reagents and minimizing waste. Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly sustainable and selective alternative to traditional methods. nih.govresearchgate.net

A significant future direction for derivatives of this compound lies in the use of enzymes to create chiral molecules with high enantiomeric purity. hims-biocat.euopenaccessgovernment.org For example, transaminases (TAs) or imine reductases (IREDs) could be used for the asymmetric synthesis of chiral amines from corresponding ketone precursors. manchester.ac.uk Chemo-enzymatic strategies, which combine traditional chemical synthesis with enzymatic steps, are particularly promising. grantome.comchimia.chchimia.ch A potential route could involve the chemical synthesis of a ketone analog of the target compound, followed by an enzymatic reductive amination step to install the chiral amine center with high stereoselectivity. researchgate.net

These biocatalytic methods offer several advantages:

High Selectivity: Enzymes often exhibit near-perfect stereo-, regio-, and chemo-selectivity, reducing the need for protecting groups and complex purification steps. researchgate.net

Mild Conditions: Most enzymatic reactions occur in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the use of volatile organic solvents.

Sustainability: Enzymes are biodegradable catalysts derived from renewable resources. openaccessgovernment.org

The development of novel, engineered enzymes with tailored substrate specificities will be essential to broaden the applicability of biocatalysis to highly functionalized, non-natural substrates like this compound. openaccessgovernment.org

Approach Traditional Chemistry Biocatalytic/Sustainable Approach
Catalyst Transition metals (e.g., Palladium, Rhodium)Enzymes (e.g., Transaminases, Lipases, IREDs)
Solvents Organic solvents (e.g., Toluene, THF, DCM)Primarily water; non-conventional green solvents
Conditions Often requires high temperatures and pressuresAmbient temperature and pressure
Selectivity May require protecting groups; side reactions possibleHigh chemo-, regio-, and stereoselectivity
Waste Metal contaminants, organic solvent wasteBiodegradable catalyst, aqueous waste stream

This table provides a comparative overview of traditional versus emerging sustainable approaches for synthesizing derivatives.

Advanced Computational Methodologies for Predicting Novel Reactivity

Modern computational chemistry and machine learning are becoming indispensable tools for predicting and understanding chemical reactivity, thereby guiding experimental design and accelerating discovery. walshmedicalmedia.comresearchgate.net For a molecule as complex as this compound, these in silico methods offer powerful predictive capabilities.

Density Functional Theory (DFT) calculations will be increasingly used to model reaction mechanisms and predict the activation energies for various potential transformations. rsc.org For instance, DFT can help determine the most likely site for C-H activation by comparing the energy barriers of different pathways, or predict the regioselectivity of electrophilic aromatic substitution. nih.govnih.gov This predictive power allows researchers to prioritize experiments that are most likely to succeed.

Q & A

Basic Research Questions

What are the optimal synthetic routes for (2,4-Difluoro-5-iodophenyl)methanamine, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Step 1 : Start with halogenated aromatic precursors (e.g., 2,4-difluoro-5-iodobenzaldehyde) and employ reductive amination using sodium cyanoborohydride or catalytic hydrogenation (Pd/C, H₂) to introduce the methanamine group. Adjust molar ratios (amine:aldehyde ~1:1.2) to minimize side products .
  • Step 2 : Optimize solvent polarity (e.g., THF vs. MeOH) and temperature (25–60°C) to balance reaction rate and yield. Monitor progress via TLC or HPLC .
  • Step 3 : Purify via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Hydrochloride salt formation (e.g., HCl in diethyl ether) improves crystallinity .

How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Analysis : Use ¹⁹F NMR to confirm fluorine positions (δ ~-110 to -120 ppm for aromatic F) and ¹H NMR for methanamine protons (δ ~3.8–4.2 ppm). Compare with simulated spectra from computational tools like ACD/Labs .
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula (C₇H₅F₂IN, exact mass 283.94 g/mol) .
  • Elemental Analysis : Verify iodine content (~44.7%) via ICP-MS or combustion analysis .

What storage conditions ensure the compound’s stability for long-term use?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .
  • Atmosphere : Use argon or nitrogen gas to displace oxygen in sealed containers, reducing oxidative decomposition .
  • Compatibility : Avoid polypropylene containers; use glass or fluoropolymer-lined caps to minimize leaching .

What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent halogenated byproduct formation .
  • First Aid : For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for CNS effects (dizziness, nausea) .

Advanced Research Questions

How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Kinetic Profiling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids. Track intermediates via in situ ¹⁹F NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Isotopic Labeling : Substitute ¹²⁷I with ¹²⁵I to study iodine’s role in electronic effects using radio-TLC .

What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to fluorinated drug targets (e.g., kinase inhibitors). Parameterize iodine’s van der Waals radius (1.98 Å) and polarizability .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, focusing on fluorine’s hydrophobic interactions .

How do researchers resolve contradictory data in biological activity assays?

Methodological Answer:

  • Dose-Response Curves : Test across 4–6 log units (1 nM–100 μM) to identify non-linear effects (e.g., cytotoxicity at high concentrations) .
  • Control Experiments : Use scrambled analogs (e.g., non-fluorinated/iodinated versions) to isolate halogen-specific effects .

What strategies improve yield in large-scale synthesis while minimizing waste?

Methodological Answer:

  • Flow Chemistry : Use microreactors for precise temperature control (ΔT ±1°C) and reduced solvent waste (~50% less vs. batch) .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer extraction .

How can the compound serve as a scaffold for fluorinated drug candidates?

Methodological Answer:

  • SAR Studies : Modify substituents (e.g., replace iodine with -CF₃ or -OCF₃) and test against targets like EGFR or 5-HT receptors .
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to the methanamine for enhanced bioavailability .

What analytical methods troubleshoot low purity in final batches?

Methodological Answer:

  • HPLC-MS : Use C18 columns (5 μm, 150 mm) with 0.1% TFA in water/acetonitrile gradients to detect halogenated impurities (retention time shifts) .
  • Recrystallization Screening : Test solvent pairs (e.g., acetone/hexane vs. DCM/pentane) to optimize crystal lattice exclusion of byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.